molecular formula C10H10BrClO2 B14062102 1-(3-Bromo-5-methoxyphenyl)-3-chloropropan-1-one

1-(3-Bromo-5-methoxyphenyl)-3-chloropropan-1-one

Katalognummer: B14062102
Molekulargewicht: 277.54 g/mol
InChI-Schlüssel: PXBLZGVDGZUTFP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(3-Bromo-5-methoxyphenyl)-3-chloropropan-1-one is an organic compound characterized by the presence of bromine, methoxy, and chlorine functional groups attached to a phenyl ring and a propanone chain

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromo-5-methoxyphenyl)-3-chloropropan-1-one typically involves the bromination and methoxylation of a phenyl ring followed by the introduction of a chloropropanone chain. The reaction conditions often require the use of bromine and methanol as reagents, with a catalyst to facilitate the substitution reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and methoxylation processes, followed by purification steps to isolate the desired product. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency and yield of the production process.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(3-Bromo-5-methoxyphenyl)-3-chloropropan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed in substitution reactions.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of new compounds with different functional groups replacing bromine or chlorine.

Wissenschaftliche Forschungsanwendungen

1-(3-Bromo-5-methoxyphenyl)-3-chloropropan-1-one has diverse applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism by which 1-(3-Bromo-5-methoxyphenyl)-3-chloropropan-1-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s functional groups enable it to participate in various biochemical pathways, potentially leading to therapeutic effects or biological activity.

Vergleich Mit ähnlichen Verbindungen

  • 3-Bromo-5-methoxyphenylboronic acid
  • 3-Bromo-5-methoxybenzeneboronic acid
  • 3-Bromo-5-methoxypyridine

Comparison: 1-(3-Bromo-5-methoxyphenyl)-3-chloropropan-1-one is unique due to its specific combination of bromine, methoxy, and chlorine functional groups, which confer distinct chemical reactivity and potential applications. Compared to similar compounds, it offers unique opportunities for chemical synthesis and research applications.

Eigenschaften

Molekularformel

C10H10BrClO2

Molekulargewicht

277.54 g/mol

IUPAC-Name

1-(3-bromo-5-methoxyphenyl)-3-chloropropan-1-one

InChI

InChI=1S/C10H10BrClO2/c1-14-9-5-7(4-8(11)6-9)10(13)2-3-12/h4-6H,2-3H2,1H3

InChI-Schlüssel

PXBLZGVDGZUTFP-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC(=CC(=C1)C(=O)CCCl)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.